(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate
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Overview
Description
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate is an organic compound that features a pyridine ring, a vinyl group, and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate typically involves a multi-step process:
Formation of the vinylpyridine intermediate: This step involves the reaction of pyridine with a vinyl group under specific conditions to form 2-vinylpyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The vinyl group can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) for electrophilic substitution or sodium hydride (NaH) for nucleophilic substitution are commonly used.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymer matrices to enhance their properties, such as electrical conductivity and mechanical strength.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: The compound can enhance the properties of polymer matrices through interactions at the molecular level, improving conductivity or mechanical strength.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine structure and have been studied for their potential biological activities.
Pyridine and thienopyridine derivatives: These compounds exhibit antimicrobial activity and have been synthesized for various applications.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are being developed as targeted kinase inhibitors for therapeutic use.
Uniqueness
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its vinyl group and methoxybenzoate ester provide distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-24-19-10-6-18(7-11-19)21(23)25-20-8-4-16(5-9-20)2-3-17-12-14-22-15-13-17/h2-15H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWNLUBCJNUQMD-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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